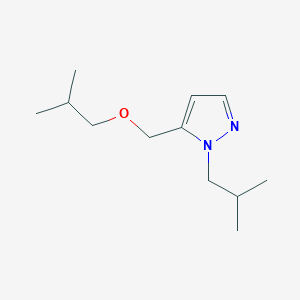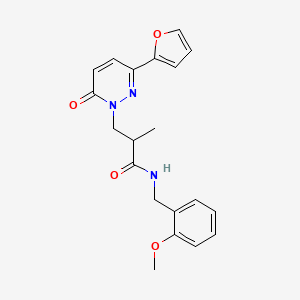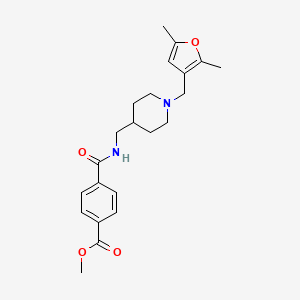![molecular formula C29H27FN4O2 B2695870 N-ethyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(m-tolyl)acetamide CAS No. 931737-41-6](/img/structure/B2695870.png)
N-ethyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C29H27FN4O2 and its molecular weight is 482.559. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Rearrangement in Synthesis : A study demonstrated a novel acid-catalyzed rearrangement in the synthesis of compounds similar to N-ethyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(m-tolyl)acetamide. This process involves the contraction of the pyrazine ring and is important in the synthesis of complex heterocycles (Mamedov et al., 2011).
Coordination Complexes : Research on pyrazole-acetamide derivatives, which are structurally related to the compound , has led to the synthesis of novel coordination complexes with metals like Co(II) and Cu(II). These complexes have shown significant potential in areas like antioxidant activity (Chkirate et al., 2019).
Catalytic Synthesis : Studies have also focused on catalyzed reactions for the synthesis of pyranoquinoline analogues, which are structurally related to the compound of interest. Such processes are important for producing compounds with potential antimycobacterial activity (Kantevari et al., 2011).
Pharmacological Research
Anticancer Applications : The synthesis and evaluation of quinoline derivatives have been extensively studied for their potential in anticancer therapies. For instance, a study on N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine, a compound with structural similarities, showed promising results in the treatment of cancer, highlighting the potential of such compounds in oncology (Tian et al., 2018).
Antimicrobial Activity : Derivatives of pyrazolo[4,3-c]quinolin-3,4-diones, closely related to the compound , have been synthesized and evaluated for their antimicrobial properties. This highlights the potential use of such compounds in developing new antimicrobial agents (Tomassoli et al., 2016).
Analgesic and Anti-inflammatory Properties : Studies on ethyl 1-methyl-5-[2-substituted-4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates have shown analgesic and anti-inflammatory activities, suggesting potential therapeutic applications for related compounds (Daidone et al., 1994).
Biochemical Sensors
- Chemosensors : Research on chemosensors using quinoline structures has demonstrated the potential of such compounds in biological and environmental monitoring. For example, a study on a quinoline-based chemosensor showed its effectiveness in monitoring zinc concentrations in living cells and aqueous solutions, indicating the applicability of similar compounds in biochemical sensing (Park et al., 2015).
Propiedades
IUPAC Name |
N-ethyl-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN4O2/c1-4-33(23-10-6-8-20(3)14-23)27(35)18-34-29(36)25-17-32(16-21-9-5-7-19(2)13-21)26-12-11-22(30)15-24(26)28(25)31-34/h5-15,17H,4,16,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISRSKCVEDESOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2695792.png)
![1'-(3,4-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2695793.png)









